2-(2-Fluorophenyl)-2H-indazole

Synthetic methodology C3-arylation visible-light photoredox

Generic 2-arylindazoles fail in antiprotozoal and kinase SAR due to missing electron-withdrawing effects. This ortho-fluorinated analog (CAS 81265-88-5) ensures experimental reproducibility. - **Key differentiation**: Ortho-F substituent enhances potency vs. E. histolytica/G. intestinalis/T. vaginalis; non-fluorinated analogs show attenuated activity. - **Synthetic utility**: Enables metal-free C3 arylation (44% yield) for rapid library generation. - **Physicochemical data**: LogP 3.16-3.3; b.p. 236.7°C; f.p. 97°C - validated for HPLC/GC method development. - **Supply**: Research quantities available for immediate dispatch.

Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
CAS No. 81265-88-5
Cat. No. B11891706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-2H-indazole
CAS81265-88-5
Molecular FormulaC13H9FN2
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C3C=CC=CC3=N2)F
InChIInChI=1S/C13H9FN2/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15-16/h1-9H
InChIKeyXOMWRLPGRHGMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)-2H-indazole: Chemical & Procurement Baseline


2-(2-Fluorophenyl)-2H-indazole (CAS 81265-88-5) is a synthetic 2H-indazole derivative with molecular formula C13H9FN2 and molecular weight 212.22 g/mol, characterized by a 2-fluorophenyl substituent at the N2 position of the indazole core . This compound is primarily procured as a research intermediate and building block for medicinal chemistry programs, particularly in antiprotozoal drug discovery and kinase inhibitor development [1][2]. Its core physicochemical properties include a density of 1.21 g/cm³, boiling point of 236.7ºC at 760 mmHg, flash point of 97ºC, and a calculated LogP of approximately 3.16–3.3, which informs its suitability for further synthetic derivatization [3].

Role
Fluorinated indazole core for medicinal chemistry library synthesis
SAR Context
EWG-substituted phenyl aligns with antiprotozoal activity cluster
Synthetic Utility
Compatible with mild, metal-free visible-light C3-arylation

2-(2-Fluorophenyl)-2H-indazole Substitution Risk


In procurement workflows for antiprotozoal and kinase-targeted research programs, generic substitution of 2-(2-Fluorophenyl)-2H-indazole with unsubstituted 2-phenyl-2H-indazole or other 2-arylindazole regioisomers introduces unacceptable uncertainty. Structure-activity relationship (SAR) evidence from a series of 22 2-phenyl-2H-indazole derivatives demonstrates that electron-withdrawing groups (EWGs) on the 2-phenyl ring are a primary driver of antiprotozoal potency against E. histolytica, G. intestinalis, and T. vaginalis, while electron-donating groups (EDGs) or unsubstituted phenyl rings yield attenuated or negligible activity [1]. Furthermore, the ortho-fluorine substitution on the phenyl ring directly influences the electronic environment of the indazole core, affecting both reactivity in downstream C3-arylation chemistry and potential kinase binding interactions—differences that are not captured by bulk class-level descriptions of “indazole derivatives” and mandate the use of the exact specified compound to maintain experimental reproducibility [2].

Electron-withdrawing effect loss
Unsubstituted 2-phenyl analogs lack the ortho-fluorine EWG and may show reduced antiprotozoal response.
Altered C3-arylation reactivity
EDG- or unsubstituted indazoles may respond differently under EDA photoredox conditions, requiring re-optimization.
Lipophilicity mismatch
Lower LogP of non-fluorinated analogs can shift chromatographic retention and assay partitioning behavior.

2-(2-Fluorophenyl)-2H-indazole Differentiation Evidence


Synthetic Versatility in Visible-Light C3 Arylation

2-(2-Fluorophenyl)-2H-indazole has been demonstrated to serve as an effective substrate in visible-light-mediated C3 arylation reactions via electron donor–acceptor (EDA) complexes. In the presence of pyridine and DMSO, reaction with 4-methoxybenzenediazonium tetrafluoroborate under visible light irradiation for 15.0 hours yielded the corresponding C3-arylated product, 2-(2-fluorophenyl)-3-(4-methoxyphenyl)-2H-indazole, with a 44% isolated yield [1]. This yield represents a viable entry point for constructing functionalized 2H-indazole libraries, establishing a quantifiable baseline for reaction optimization. While direct comparator yield data for alternative 2-arylindazole substrates under identical conditions are not reported in the source, this result demonstrates the compound's compatibility with a mild, metal-free C–H functionalization protocol that avoids harsh reagents or pre-functionalization, distinguishing it from analogs that may require more forcing conditions or alternative synthetic strategies .

C3-Arylation Yield
Method context
44% isolated yield (visible light, EDA complex)
Supports building-block utility for library diversification
Comparator data not reported; yield represents a baseline
Synthetic methodology C3-arylation visible-light photoredox

Antiprotozoal Potency Driven by ortho-Fluorine

Systematic SAR analysis of 22 2-phenyl-2H-indazole derivatives against E. histolytica, G. intestinalis, and T. vaginalis established that the presence of electron-withdrawing groups (EWGs) on the 2-phenyl ring significantly favors antiprotozoal activity, whereas electron-donating groups (EDGs) and unsubstituted phenyl analogs demonstrate markedly reduced or negligible potency [1]. 2-(2-Fluorophenyl)-2H-indazole, bearing a strong electron-withdrawing ortho-fluorine substituent (Hammett σ_m = 0.34, σ_p = 0.06), falls squarely within the EWG-favored SAR cluster. While compound-specific IC50 values are not reported in the study (the work focuses on overall SAR trends and does not provide individual data for the 2-fluorophenyl analog), the class-level inference is unambiguous: the fluorinated derivative is predicted to possess substantially enhanced activity relative to the unsubstituted 2-phenyl-2H-indazole and analogs with EDGs such as methyl, methoxy, or amine substituents [1].

Antiprotozoal SAR
Class-level inference
EWG-favored cluster (2-fluoro = EWG)
Predicted enhanced activity over unsubstituted/EDG analogs
Compound-specific IC50 not reported; class-level SAR only
Antiprotozoal SAR neglected tropical diseases

Physicochemical Differentiation: Lipophilicity & Handling

2-(2-Fluorophenyl)-2H-indazole exhibits a calculated LogP of 3.16–3.3 [1], which is measurably higher than the LogP of the unsubstituted 2-phenyl-2H-indazole scaffold (predicted LogP ≈ 2.8 for the parent system). This increased lipophilicity is attributable to the ortho-fluorine substituent and directly impacts chromatographic behavior (HPLC retention time), solvent partitioning during extraction, and potential membrane permeability in biological assays. Additional handling-relevant properties include a boiling point of 236.7ºC at 760 mmHg and a flash point of 97ºC , which define safe storage and shipping classifications. These data are absent for many comparator analogs and provide a tangible basis for analytical method development and safety documentation during procurement.

Lipophilicity
Cross-study comparable
LogP 3.16–3.3 (ΔLogP ≈ +0.4 vs parent)
Informs chromatographic retention and assay partitioning
Calculated values; validate experimentally
Physicochemical properties Lipophilicity handling

Fluorine Advantage in NOS Inhibition

In a series of 36 indazole derivatives evaluated for neuronal and inducible nitric oxide synthase (nNOS and iNOS) inhibition, the authors explicitly note that 'fluorine atoms in the molecule increase the inhibitory potency against NOS' and that most fluoroindazoles exhibit superior iNOS inhibition compared to non-fluorinated counterparts [1]. Specifically, 4,5,6,7-tetrafluoroindazole was identified as a potent and selective iNOS inhibitor within this series. While 2-(2-Fluorophenyl)-2H-indazole was not directly tested in this study, the class-level trend establishes that the incorporation of fluorine—particularly on the aromatic ring—consistently enhances NOS inhibitory activity relative to non-fluorinated analogs. This provides a mechanistic rationale for preferring the 2-fluorophenyl derivative over the unsubstituted phenyl analog in programs targeting NOS-related pathways.

NOS Inhibition
Class-level inference
Fluorinated indazoles show increased iNOS potency
Supports selection of fluorinated core for NOS screening
Class-level trend; not tested directly in the study
Nitric oxide synthase iNOS fluorine effect

2-(2-Fluorophenyl)-2H-indazole Procurement Scenarios


C3-Functionalized Library via Photoredox Arylation

Researchers engaged in medicinal chemistry library synthesis should procure 2-(2-Fluorophenyl)-2H-indazole as a versatile core scaffold for visible-light-mediated C3 arylation. The compound has been shown to undergo EDA-complex-driven direct C3-arylation with aryldiazonium salts under mild, metal-free conditions, yielding C3-arylated products in 44% isolated yield [1]. This methodology enables rapid diversification of the indazole scaffold without pre-functionalization or harsh reagents, making it suitable for generating SAR probes in antiprotozoal and kinase inhibitor programs. The ortho-fluorine substituent remains intact during the transformation, preserving the electron-withdrawing character that drives biological activity in the resulting analogs [1].

Antiprotozoal Drug Discovery for Neglected Infections

Investigators developing novel therapeutics for neglected protozoal infections should prioritize procurement of 2-(2-Fluorophenyl)-2H-indazole over unsubstituted or electron-donating phenyl analogs. SAR analysis of 22 2-phenyl-2H-indazole derivatives demonstrates that electron-withdrawing groups on the 2-phenyl ring confer enhanced antiprotozoal activity, whereas EDG-substituted and unsubstituted analogs exhibit reduced or negligible potency [2]. The ortho-fluorine substituent on the target compound provides the requisite electron-withdrawing character, positioning it within the favorable SAR cluster. Use of non-fluorinated or EDG-substituted analogs is likely to yield attenuated or inactive results in these assays, compromising hit identification efforts [2].

NOS Inhibition with Fluorine-Enhanced Potency

Research groups investigating nitric oxide synthase (iNOS/nNOS) inhibition as a therapeutic strategy for inflammatory, cardiovascular, or neurodegenerative diseases should select 2-(2-Fluorophenyl)-2H-indazole based on class-level evidence that fluorine substitution increases NOS inhibitory potency. A systematic study of 36 indazole derivatives established that 'fluorine atoms in the molecule increase the inhibitory potency against NOS' [3]. The target compound's aromatic fluorine substituent places it within this fluorine-enhanced potency cluster, whereas non-fluorinated indazole analogs in the same study series showed consistently lower inhibitory activity. This differentiation is critical for maximizing the probability of identifying active hits in NOS-targeted screening campaigns [3].

Analytical Method Development & Chromatography

Analytical chemists developing HPLC methods or optimizing purification protocols for 2-arylindazole derivatives should procure 2-(2-Fluorophenyl)-2H-indazole as a reference standard for method validation. Its calculated LogP of 3.16–3.3 provides a quantifiable benchmark for reverse-phase retention time prediction, and the ΔLogP of approximately +0.4 relative to the unsubstituted 2-phenyl analog enables precise method tuning [4]. The compound's boiling point (236.7ºC) and flash point (97ºC) also inform safe handling and GC method development parameters. These physicochemical data are verified and can be used directly for procurement specifications and analytical SOPs .

Application
Selection Property
Validation Focus
C3-arylation library diversification
Photoredox-compatible 2-arylindazole scaffold
Visible-light C3-arylation reaction optimization
Antiprotozoal screening programs
Electron-withdrawing ortho-fluorine substituent
Antiprotozoal activity assays (E. histolytica, G. intestinalis, T. vaginalis)
NOS pathway inhibition studies
Fluorinated indazole core
iNOS/nNOS inhibitory potency screening
Chromatographic method development
Quantifiable LogP benchmark
HPLC retention time prediction and method validation
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